molecular formula C9H7ClN2O2 B6353819 Methyl 7-chloroimidazo[1,2-a]pyridine-3-carboxylate CAS No. 1206248-78-3

Methyl 7-chloroimidazo[1,2-a]pyridine-3-carboxylate

Cat. No.: B6353819
CAS No.: 1206248-78-3
M. Wt: 210.62 g/mol
InChI Key: BRGBCEIVDGSQRX-UHFFFAOYSA-N
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Description

Methyl 7-chloroimidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family This compound is characterized by a fused bicyclic structure, which includes an imidazole ring fused to a pyridine ring The presence of a chlorine atom at the 7th position and a methyl ester group at the 3rd position further defines its chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-chloroimidazo[1,2-a]pyridine-3-carboxylate typically involves the condensation of 2-aminopyridine with an appropriate electrophile. One common method is a two-step one-pot synthesis:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-chloroimidazo[1,2-a]pyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution Reactions: Products include derivatives with various functional groups replacing the chlorine atom.

    Oxidation and Reduction Reactions: Products include N-oxides and amines, respectively.

Scientific Research Applications

Methyl 7-chloroimidazo[1,2-a]pyridine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 7-chloroimidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors involved in disease pathways. For example, in the context of tuberculosis, it may inhibit enzymes essential for the survival of Mycobacterium tuberculosis . The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-chloroimidazo[1,2-a]pyridine-7-carboxylate
  • Methyl 6-chloroimidazo[1,2-a]pyridine-3-carboxylate

Uniqueness

Methyl 7-chloroimidazo[1,2-a]pyridine-3-carboxylate is unique due to the specific positioning of the chlorine atom and the methyl ester group, which can influence its chemical reactivity and biological activity. Compared to its analogues, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for drug discovery and development .

Properties

IUPAC Name

methyl 7-chloroimidazo[1,2-a]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2/c1-14-9(13)7-5-11-8-4-6(10)2-3-12(7)8/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRGBCEIVDGSQRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C2N1C=CC(=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001225457
Record name Methyl 7-chloroimidazo[1,2-a]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001225457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1206248-78-3
Record name Methyl 7-chloroimidazo[1,2-a]pyridine-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1206248-78-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 7-chloroimidazo[1,2-a]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001225457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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